1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one
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Overview
Description
1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one is a synthetic organic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a benzyl group and a fluorophenyl group attached to a piperazine ring, making it a valuable molecule in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Aza-Michael addition: This key step includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Deprotection and selective intramolecular cyclization: The protected piperazines are deprotected and then undergo selective intramolecular cyclization to form the final product.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including calcium channel blockers and anticancer drugs.
Biological Research: The compound is studied for its potential as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and chemotherapy.
Industrial Applications: It is used in the synthesis of other piperazine derivatives, which have applications in agrochemicals, polymers, and materials science.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human equilibrative nucleoside transporters, it binds to these transporters and prevents the uptake of nucleosides, thereby affecting nucleotide synthesis and cellular functions . The presence of the fluorophenyl group enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one can be compared with other similar compounds, such as:
1-Bis(4-fluorophenyl)methyl piperazine: This compound also features a piperazine ring with fluorophenyl groups and is used in the synthesis of drugs like flunarizine and lomerizine.
4-Benzyl-5-{[4-(2-fluorophenyl)piperazine-1-yl]methyl}-2,4-dihydro-3H-1,2,4 triazole-3-one: This derivative has a triazole ring and is studied for its potential as an α-amylase inhibitor.
The uniqueness of this compound lies in its specific structural features and its applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
1-benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)13-20-10-11-21(18(22)14-20)12-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFDNSOSFLNFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CC=CC=C2F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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